N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide
Description
N-{2-[2-(4-Chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural attributes include:
- A 4-chlorophenyl substituent at position 2 of the triazole ring.
- A 6-methyl group on the thiazole moiety.
- A 4-fluorobenzenesulfonamide side chain linked via an ethyl group at position 3.
Synthesis typically involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization with α-halogenated ketones .
Properties
Molecular Formula |
C19H16ClFN4O2S2 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H16ClFN4O2S2/c1-12-17(10-11-22-29(26,27)16-8-6-15(21)7-9-16)28-19-23-18(24-25(12)19)13-2-4-14(20)5-3-13/h2-9,22H,10-11H2,1H3 |
InChI Key |
OVURHOPYTMKBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)Cl)CCNS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of the Thiazole Ring: The thiazole ring is formed by reacting the triazole intermediate with appropriate thiourea derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorobenzene Sulfonamide Group: This step involves the reaction of the intermediate with fluorobenzene sulfonyl chloride in the presence of a base.
Final Assembly: The final compound is assembled by linking the triazolothiazole core with the chlorophenyl and fluorobenzene sulfonamide groups through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as nitro, amino, or alkyl groups.
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, which include structural motifs similar to those in N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide, exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the efficacy of triazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting that modifications to the triazole structure can enhance antimicrobial potency .
Anticancer Properties
The compound's thiazole and triazole components are of particular interest in cancer research. Thiazole derivatives have been shown to possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of a triazole moiety can further enhance these effects by interacting with specific cellular targets . In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
| Structural Feature | Effect on Activity |
|---|---|
| Triazole ring | Enhances antimicrobial and anticancer activity |
| Chlorophenyl group | Improves lipophilicity and cellular uptake |
| Sulfonamide moiety | Contributes to bioactivity through interaction with biological targets |
This table summarizes how variations in the compound's structure can influence its biological activity.
Antibacterial Study
A notable case study involved the synthesis of related thiazole-triazole hybrids which exhibited potent antibacterial activity against multidrug-resistant strains. The study reported minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Anticancer Research
In another case study focusing on anticancer effects, researchers synthesized a series of 1,2,4-triazole derivatives and tested them against breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to existing chemotherapeutics .
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound’s triazolo-thiazole core distinguishes it from analogs with imidazo-thiazole (e.g., ) or pyrimidine-thiazole systems. Below is a comparative analysis of substituent effects and synthesis pathways:
Table 1: Substituent and Core Structure Comparison
Key Observations:
Spectral and Tautomeric Behavior
IR and NMR data () reveal critical differences in tautomerism and functional group vibrations:
Table 2: Spectral Comparison of Triazole Derivatives
Key Observations:
- Tautomerism: Unlike non-alkylated triazole-thiones [7–9], the target compound’s S-alkylation locks the structure, eliminating tautomeric equilibria .
- Sulfonamide Signature : The νSO₂ asymmetric and symmetric stretches (~1350 and ~1150 cm⁻¹) are consistent across sulfonamide-containing analogs .
Biological Activity
N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole-thiazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C22H21ClN4O3S
- IUPAC Name : N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Triazole Derivatives : Triazoles are known to possess anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Research has shown that certain triazole derivatives can achieve IC50 values (the concentration required to inhibit 50% of cell viability) in the low micromolar range against various cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast carcinoma) .
Antimicrobial Activity
Compounds containing thiazole and triazole moieties have demonstrated promising antimicrobial properties:
- Mechanism : The presence of electron-donating groups in the structure enhances the interaction with microbial targets. For example, thiazole derivatives have shown potent antifungal and antibacterial activity comparable to established drugs like bifonazole and streptomycin .
Anticonvulsant Activity
The anticonvulsant potential of triazole-thiazole compounds has also been explored:
- Research Findings : Certain derivatives have exhibited protective effects in animal models of seizures, with effective doses showing significant protection indices. The structural features such as the presence of methyl groups at specific positions have been correlated with increased anticonvulsant activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
| Structural Feature | Activity Impact |
|---|---|
| Presence of 4-chlorophenyl | Enhances anticancer activity |
| Methyl group at position 6 | Increases anticonvulsant effect |
| Sulfonamide group | Contributes to overall bioactivity |
Case Studies
- Anticancer Evaluation : A study evaluated a series of triazole-thiazole derivatives for their cytotoxic effects against A549 and MCF-7 cells. The most active compounds showed IC50 values less than 10 µM .
- Antimicrobial Testing : Another investigation tested several thiazole derivatives against a panel of bacteria and fungi. Compounds similar to this compound displayed superior efficacy compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
